

Axl Inhibitor Selectivity Profile: A Comparative Analysis of INCB081776

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Axl-IN-5

Cat. No.: B12415850

[Get Quote](#)

While specific data for **Axl-IN-5** was not publicly available, this guide provides a comparative analysis of INCB081776, a potent and selective dual inhibitor of Axl and Mer, to illustrate the evaluation of selectivity within the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.

The TAM family of receptor tyrosine kinases—comprising Tyro3, Axl, and Mer—plays a crucial role in regulating immune responses and is implicated in cancer progression and drug resistance.^{[1][2]} Developing inhibitors with specific selectivity profiles against these kinases is a key objective in cancer therapy. This guide examines the selectivity of INCB081776, a dual Axl/Mer inhibitor, over Tyro3, supported by experimental data and methodologies.^[3]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of INCB081776 against the TAM kinases was determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below.

Kinase	Biochemical IC50 (nM)	Cellular IC50 (nM)
Axl	0.61 ± 0.31	16 ± 11
Mer	3.17 ± 1.97	14 ± 4.9
Tyro3	101 ± 27	498 ± 161

Data sourced from a study on INCB081776, a potent and selective dual inhibitor of AXL and MERTK.[3]

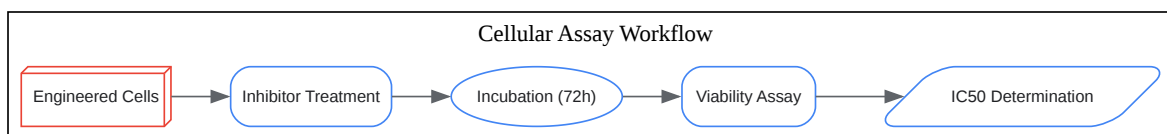
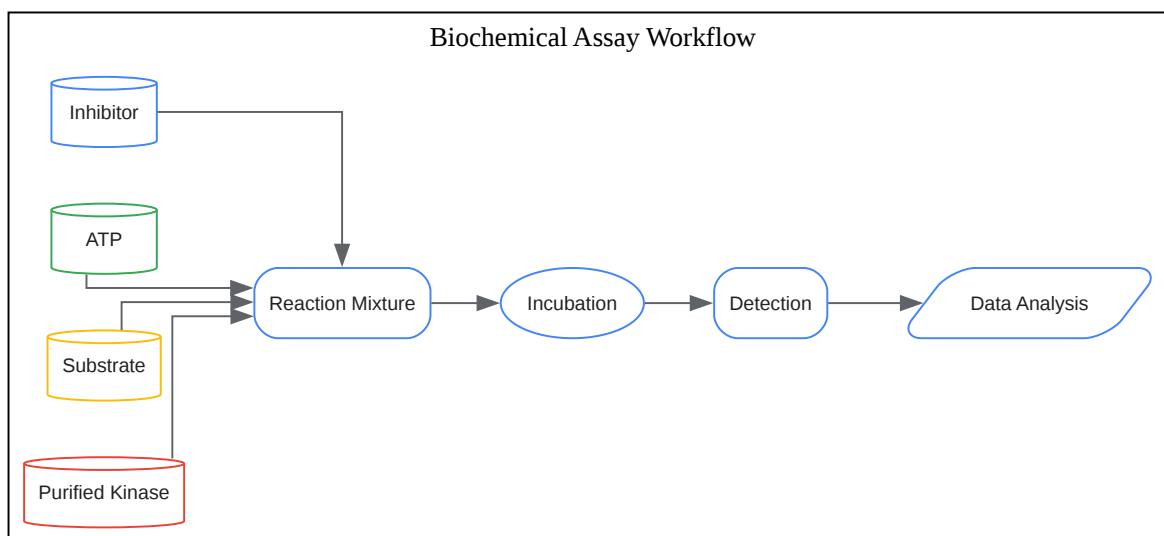
The biochemical assays demonstrate that INCB081776 is a potent inhibitor of both Axl and Mer, with significantly less activity against Tyro3. Specifically, the compound is approximately 165 times more potent against Axl and 32 times more potent against Mer when compared to Tyro3 in a biochemical setting.[3] Cellular assays, which measure the inhibitor's activity within a cellular context, confirm this selectivity profile, showing potent inhibition of Axl and Mer with substantially weaker activity against Tyro3.[3] These findings highlight INCB081776 as a dual Axl/Mer inhibitor with significant selectivity over Tyro3.[3]

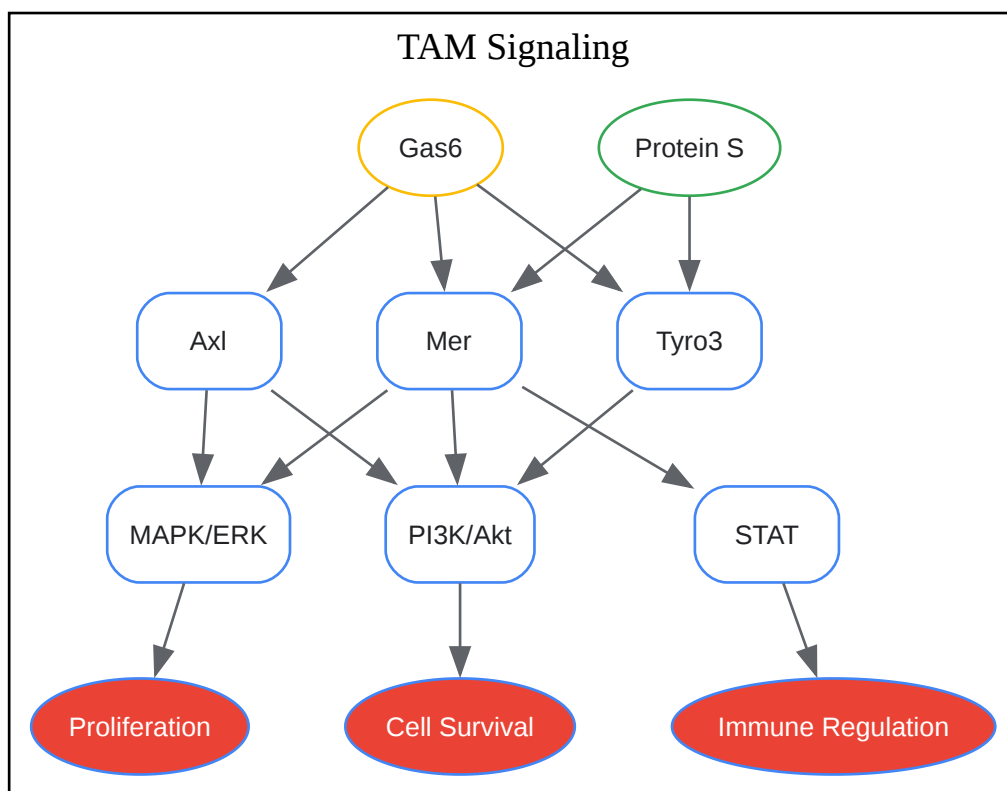
Experimental Methodologies

The determination of the selectivity profile of Axl inhibitors involves a series of biochemical and cellular assays designed to quantify their inhibitory potency against each of the TAM family kinases.

Biochemical Kinase Assay

The in vitro inhibitory activity of a compound against purified kinase domains is assessed using a biochemical kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AXL receptor tyrosine kinase | Type XI RTKs: TAM (TYRO3-, AXL- and MER-TK) receptor family | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. adooq.com [adooq.com]
- 3. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Axl Inhibitor Selectivity Profile: A Comparative Analysis of INCB081776]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12415850#does-axl-in-5-show-selectivity-for-axl-over-mer-and-tyro3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com